Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 102871-98-7
VCID: VC21291044
InChI: InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-7(10-5)9(12)14-3/h4,10H,1-3H3
SMILES: CC1=C(C=C(N1)C(=O)OC)C(=O)OC
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

CAS No.: 102871-98-7

Cat. No.: VC21291044

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate - 102871-98-7

Specification

CAS No. 102871-98-7
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
IUPAC Name dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Standard InChI InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-7(10-5)9(12)14-3/h4,10H,1-3H3
Standard InChI Key XLEVPTYGXOQBBX-UHFFFAOYSA-N
SMILES CC1=C(C=C(N1)C(=O)OC)C(=O)OC
Canonical SMILES CC1=C(C=C(N1)C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Structure

The chemical identity of dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is characterized by specific molecular descriptors that differentiate it from other pyrrole derivatives. These properties allow researchers to identify and work with this compound in laboratory settings.

Chemical Identification Parameters

The compound can be identified through various chemical identifiers as detailed in the table below:

ParameterValue
CAS Number102871-98-7
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
IUPAC Namedimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Standard InChIInChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-7(10-5)9(12)14-3/h4,10H,1-3H3
Standard InChIKeyXLEVPTYGXOQBBX-UHFFFAOYSA-N
SMILESCC1=C(C=C(N1)C(=O)OC)C(=O)OC
Canonical SMILESCC1=C(C=C(N1)C(=O)OC)C(=O)OC
PubChem Compound ID12014932

Structural Features

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate contains a pyrrole core structure, which is a five-membered heterocyclic ring containing one nitrogen atom. This core structure is modified with specific substituents that define its chemical behavior and reactivity:

  • A methyl group substituted at position 5 of the pyrrole ring

  • Two methyl carboxylate groups (−COOCH3) at positions 2 and 4

  • The nitrogen atom in the pyrrole ring bears a hydrogen atom (hence 1H in the name)

This arrangement of functional groups around the pyrrole core contributes to the compound's unique chemical properties and reactivity patterns, making it valuable in organic synthesis.

Physical and Chemical Properties

Physical Properties

While specific physical property data for dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is limited in the available literature, this compound, like other pyrrole derivatives with similar functional groups, is expected to display the following characteristics:

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Presumed to be soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF)

  • Lipophilicity: The presence of methyl and carboxylate groups confers a moderate lipophilic character

Chemical Reactivity

The chemical reactivity of dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is determined by its structural features:

  • The N-H group in the pyrrole ring can participate in hydrogen bonding and acid-base reactions

  • The methyl carboxylate groups are susceptible to hydrolysis, transesterification, and reduction reactions

  • The pyrrole ring system can undergo electrophilic substitution reactions, albeit with reactivity patterns influenced by the existing substituents

  • The compound may serve as a nucleophile in various reactions through the electron-rich pyrrole ring

Synthesis Methods

Related Synthetic Pathways

Insights into the synthesis of dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate can be gained from the synthetic pathways of related compounds. For instance, the synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, a structurally similar compound, involves a multi-step process starting from methyl acetoacetate :

  • Reaction of methyl acetoacetate with sodium nitrite in acetic acid

  • Addition of zinc powder under stirring conditions, leading to the formation of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate

  • Hydrolysis of the ester groups using potassium hydroxide

  • Subsequent transformations to introduce the desired functional groups

For dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate specifically, a similar approach might be employed, with appropriate modifications to achieve the correct substitution pattern.

Applications in Organic Synthesis

As a Synthetic Building Block

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate serves as a valuable building block in organic synthesis due to its functionalized structure. The presence of multiple reactive sites allows for selective modifications to generate diverse derivatives. Some key applications include:

  • Precursor for more complex heterocyclic systems

  • Starting material for the synthesis of compounds with potential biological activities

  • Intermediate in the preparation of pyrrole-based materials with specific properties

Functional Group Transformations

The functional groups present in dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate allow for various transformations:

  • Hydrolysis of the ester groups to yield carboxylic acids

  • Reduction of the ester groups to alcohols or aldehydes

  • Amidation reactions to form amide derivatives

  • Further substitution reactions on the pyrrole ring

  • Conversion to other heterocyclic systems through ring transformation reactions

Applications in Medicinal Chemistry

Biological Significance of Pyrrole Derivatives

Pyrrole and its derivatives have significant importance in medicinal chemistry due to their presence in various bioactive natural products and pharmaceuticals. The pyrrole ring system is found in numerous compounds with biological activities, making derivatives like dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate potential precursors for drug development.

Related Compounds and Derivatives

Structural Analogs

Several compounds structurally related to dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate have been reported:

  • 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde: A compound with aldehyde groups instead of ester groups at positions 2 and 4

  • 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate: An intermediate in the synthesis of other pyrrole derivatives, featuring ethyl ester groups instead of methyl esters

  • Various pyrrole derivatives with different substitution patterns and functional groups

Structure-Activity Relationships

The study of structure-activity relationships involving pyrrole derivatives like dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is crucial for understanding how structural modifications affect biological activity. Such studies typically explore:

  • The impact of different substituents on the pyrrole ring

  • The effect of varying the position of functional groups

  • The influence of altering the nature of the ester groups (e.g., methyl vs. ethyl)

  • The consequences of introducing additional functional groups

Analytical Methods for Characterization

Spectroscopic Techniques

The characterization of dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments in the molecule

  • Infrared (IR) spectroscopy: Identifies functional groups, particularly the ester carbonyl groups and N-H stretching

  • Mass spectrometry: Confirms the molecular weight and fragmentation pattern

  • UV-visible spectroscopy: Characterizes the electronic transitions in the pyrrole ring system

Chromatographic Methods

Chromatographic techniques are important for assessing the purity and identity of dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate:

  • Thin-layer chromatography (TLC): Used for monitoring reactions and preliminary purity assessment

  • High-performance liquid chromatography (HPLC): Provides quantitative analysis and higher resolution separation

  • Gas chromatography (GC): Applicable if the compound has sufficient volatility or can be derivatized

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